

A Comprehensive Technical Guide to 2,3-Bis(2,6-diisopropylphenylimino)butane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3-Bis(2,6-diisopropylphenylimino)butane
Cat. No.:	B184399

[Get Quote](#)

CAS Number: 74663-77-7

Synonyms: N,N'-Bis(2,6-diisopropylphenyl)butane-2,3-diimine, N,N'-(2,3-Butanediylidene)bis(2,6-diisopropylaniline)

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and primary applications of **2,3-Bis(2,6-diisopropylphenylimino)butane**. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Core Properties and Specifications

2,3-Bis(2,6-diisopropylphenylimino)butane is an α -diimine ligand distinguished by its bulky 2,6-diisopropylphenyl groups and a flexible, non-conjugated butane backbone.^[1] These structural features create a sterically hindered environment around a coordinated metal center, which can enhance the stability and reactivity of the resulting metal complexes.^{[1][2]} This makes the ligand particularly useful in catalysis, where steric effects, rather than redox activity, are the primary concern.^[1] The compound typically appears as a white to yellow or green crystalline solid and is soluble in organic solvents.^{[2][3]}

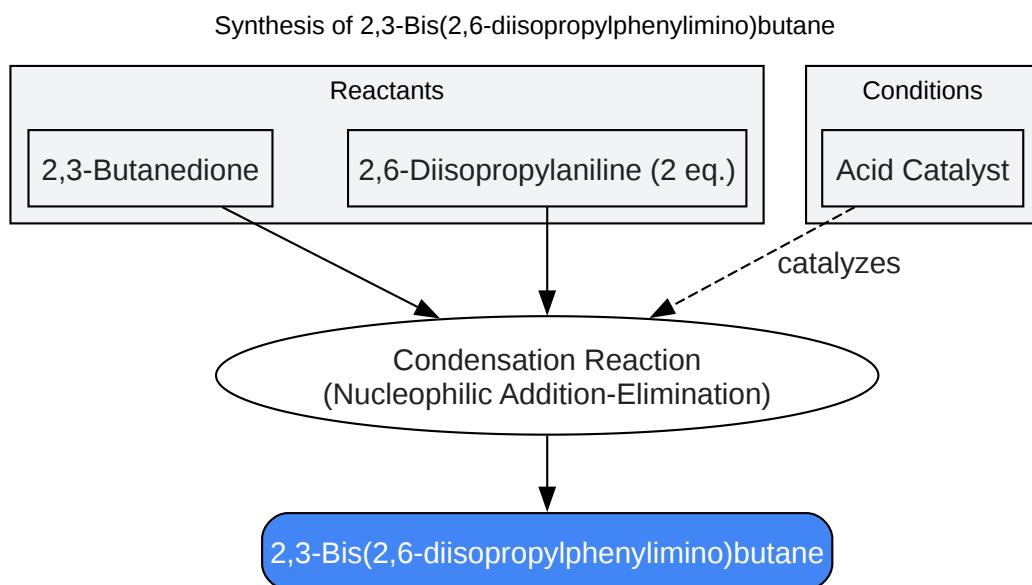
Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₀ N ₂	[2] [3] [4] [5] [6] [7]
Molecular Weight	404.64 g/mol	[3] [4] [5] [6]
Appearance	White to yellow to green powder/crystal	[3]
Melting Point	101 °C	[4]
Purity	≥ 98% (HPLC)	[3] [4]
Condition to Avoid	Hygroscopic	[4]

Spectroscopic Data

Technique	Property	Value/Detail
IR Spectroscopy	C=N Stretch (ν, cm ⁻¹)	1635 cm ⁻¹ [1]
¹ H NMR	Chemical Shift (δ, CDCl ₃)	δ 1.20 (d, 24H, CH(CH ₃) ₂), δ 3.10 (sept, 4H, CH(CH ₃) ₂), δ 6.95–7.15 (m, 6H, Ar-H), δ 2.10 (s, 6H, N=C-CH ₃) [1]

Experimental Protocols


Synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane

The primary and well-established method for synthesizing this ligand is through the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[\[1\]](#)

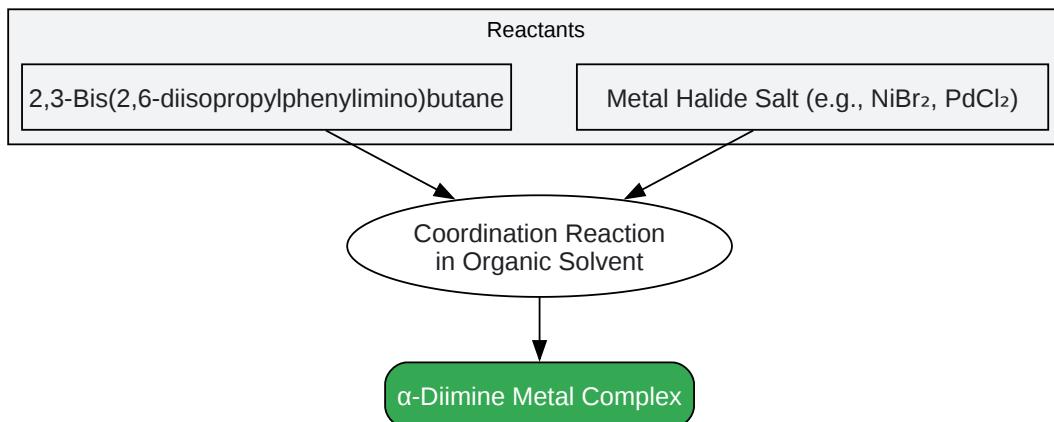
Methodology:

- The reaction proceeds via a nucleophilic addition-elimination pathway.[\[1\]](#)
- Initially, a carbonyl oxygen on the 2,3-butanedione is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[\[1\]](#)

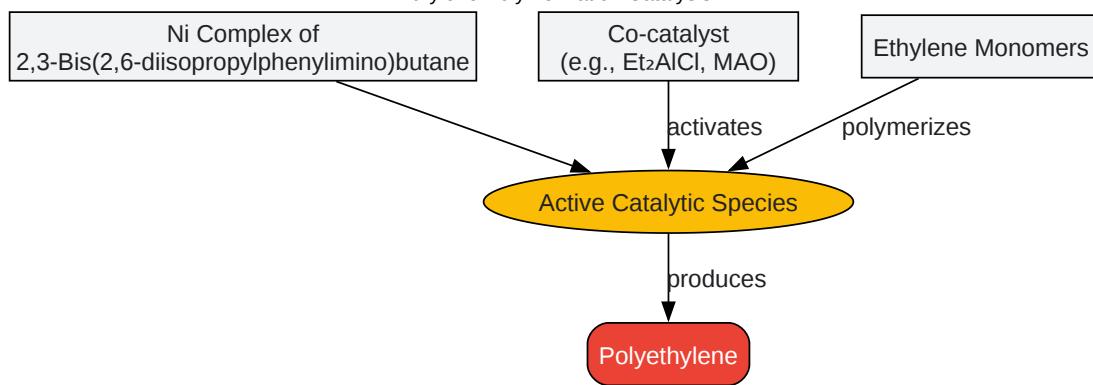
- This is followed by the nucleophilic attack of the amino group of 2,6-diisopropylaniline on the carbonyl carbon.
- Subsequent dehydration leads to the formation of the imine bond.
- The process is repeated on the second carbonyl group to yield the final diimine product.
- The identity and purity of the synthesized compound are typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and sometimes single-crystal X-ray diffraction.[1][2]

[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound from its precursors.


Synthesis of Transition Metal Complexes

The synthesis of metal complexes with **2,3-Bis(2,6-diisopropylphenylimino)butane** typically involves the direct reaction of the pre-formed ligand with a suitable metal halide salt in an appropriate solvent.[\[1\]](#)


Methodology:

- The **2,3-Bis(2,6-diisopropylphenylimino)butane** ligand is dissolved in a suitable organic solvent.
- A solution of a metal halide salt (e.g., nickel(II) bromide, palladium(II) chloride) in the same or a compatible solvent is added.
- The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the coordination of the ligand to the metal center.
- The resulting metal complex may precipitate from the solution or can be isolated by removal of the solvent.
- Characterization of the complex is carried out using techniques like NMR, FT-IR, and single-crystal X-ray diffraction to confirm its structure and coordination geometry.[\[1\]](#)

Formation of a Metal Complex

Ethylene Polymerization Catalysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Bis(2,6-diisopropylphenylimino)butane | 74663-77-7 | Benchchem [benchchem.com]
- 2. CAS 74663-77-7: 2,3-Bis(2,6-di-i-propylphenylimino)butane [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. 2,3-Bis(2,6-diisopropylphenylimino)butane 95% | CAS: 74663-77-7 | AChemBlock [achemblock.com]
- 6. 2,3-Bis(2,6-diisopropylphenylimino)butane | C28H40N2 | CID 608871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Bis(2,6-diisopropylphenylimino)butane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184399#2-3-bis-2-6-diisopropylphenylimino-butane-cas-74663-77-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com